molecular formula C14H16FNO3 B3118880 1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid CAS No. 243640-30-4

1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B3118880
CAS No.: 243640-30-4
M. Wt: 265.28 g/mol
InChI Key: PYEKAUZGWYTWEY-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid is a synthetic organic compound with the molecular formula C14H16FNO3 and a molecular weight of 265.28 g/mol This compound is characterized by the presence of a piperidine ring substituted with a 4-fluorophenylacetyl group and a carboxylic acid group

Scientific Research Applications

1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for a related compound, “1-[(4-Fluorophenyl)sulfonyl]piperidine-4-carboxylic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Piperidine derivatives are being utilized in different therapeutic applications and are a pivotal cornerstone in the production of drugs . Therefore, the future directions for “1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid” could involve further exploration of its potential therapeutic applications and its optimization for drug development.

Preparation Methods

The synthesis of 1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and carboxylic acid groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c15-12-3-1-10(2-4-12)9-13(17)16-7-5-11(6-8-16)14(18)19/h1-4,11H,5-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEKAUZGWYTWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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